MFCD18314805
Description
MFCD18314805 is a chemical compound cataloged under the Molecular Formula Data Library (MFCD) system. Such compounds are frequently utilized in pharmaceutical synthesis, agrochemical development, or materials science due to their tunable electronic properties and reactivity. For instance, compounds like 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) share structural motifs that enable applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHUKDSGSHQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685264 | |
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-67-7 | |
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314805 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving the combination of precursor chemicals under specific conditions such as temperature and pressure.
Step 2: Purification of the intermediate product through techniques like crystallization or distillation.
Step 3: Final reaction to produce this compound, often involving catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The process involves:
Raw Material Preparation: Ensuring the quality and consistency of the starting materials.
Reaction Control: Monitoring and adjusting reaction parameters to maintain optimal conditions.
Product Isolation: Using methods like filtration, centrifugation, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD18314805 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may involve the use of acids, bases, or catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
MFCD18314805 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18314805 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, such as:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting cellular communication and function.
Interacting with Biomolecules: Altering the structure and function of proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18314805 with structurally and functionally analogous compounds, emphasizing molecular properties, synthesis methods, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Similarities
Heterocyclic Core : this compound likely shares a nitrogen-rich heterocyclic core with 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine , a compound optimized for bioactivity due to its planar aromatic system and halogen substituents enhancing target binding .
Catalytic Applications : Analogues like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) highlight the role of nitro groups in redox reactions, suggesting this compound could serve in catalytic or materials science contexts .
Key Differences and Implications
Molecular Weight and Solubility :
- Higher molecular weight in 2-(4-nitrophenyl)benzimidazole (201.02 g/mol) correlates with reduced aqueous solubility (Log S = -2.63), limiting its pharmacokinetic profile compared to lighter analogues .
- If this compound has a lower molecular weight (<200 g/mol), it may exhibit improved bioavailability, a critical factor in drug design .
Synthetic Complexity :
- The use of A-FGO catalysts in synthesizing benzimidazole derivatives emphasizes green chemistry principles, whereas traditional methods for triazine derivatives rely on hazardous solvents like DMF . This distinction underscores evolving trends in sustainable synthesis.
Thermal and Chemical Stability :
- Triazine derivatives (e.g., 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine) exhibit superior thermal stability (up to 150°C), making them suitable for high-temperature industrial processes. In contrast, benzimidazoles degrade above 200°C, restricting their utility in extreme conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
